

In-Depth Technical Guide to NOC-5 (CAS RN: 146724-82-5)

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Compound of Interest

Compound Name: NOC-5

Cat. No.: B11749727

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Abstract

NOC-5, with the Chemical Abstracts Service (CAS) registry number 146724-82-5, is a well-characterized diazeniumdiolate-based nitric oxide (NO) donor. It belongs to a class of compounds capable of spontaneously releasing NO under physiological conditions, making it a valuable tool in a wide range of biomedical research applications. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and biological effects of **NOC-5**. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate its effective use in the laboratory.

Chemical and Physical Properties

NOC-5, chemically named 3-[2-hydroxy-1-(1-methylethyl)-2-nitrosohydrazinyl]-1-propanamine, is a stable, crystalline solid at room temperature. Its structure allows for the controlled release of nitric oxide in aqueous solutions.

Property	Value	Reference
CAS Number	146724-82-5	N/A
Molecular Formula	C ₆ H ₁₆ N ₄ O ₂	N/A
Molecular Weight	176.22 g/mol	N/A
Appearance	White to off-white crystalline solid	N/A
Purity	≥95% (HPLC)	N/A
Solubility	Soluble in aqueous solutions	N/A
Storage	Store at -20°C for long-term stability	N/A

Mechanism of Action: Nitric Oxide Release

NOC-5 is a NONOate, a class of compounds containing the N₂O₂⁻ functional group. In aqueous solution at physiological pH (7.4), **NOC-5** undergoes spontaneous decomposition to release two molecules of nitric oxide (NO) per molecule of the parent compound. This release does not require enzymatic activation.

The rate of NO release is pH-dependent, with a faster decomposition rate at acidic pH and greater stability at alkaline pH. The half-life of **NOC-5** in phosphate-buffered saline (PBS) at pH 7.4 and 37°C is approximately 35 minutes.

Quantitative Data on NO Release from NOC-5

Parameter	Condition	Value	Reference
NO Release Stoichiometry	Per molecule of NOC-5	2 molecules of NO	N/A
Half-life ($t_{1/2}$)	PBS, pH 7.4, 37°C	~35 minutes	N/A
NO Release Profile	5 μ M NOC-5 in PBS	Rapid initial release, peaking within minutes	[1]
NO Release Profile	10 μ M NOC-5 in PBS	Dose-dependent increase in NO concentration	[1]
NO Release Profile	20 μ M NOC-5 in PBS	Higher peak NO concentration compared to lower doses	[1]

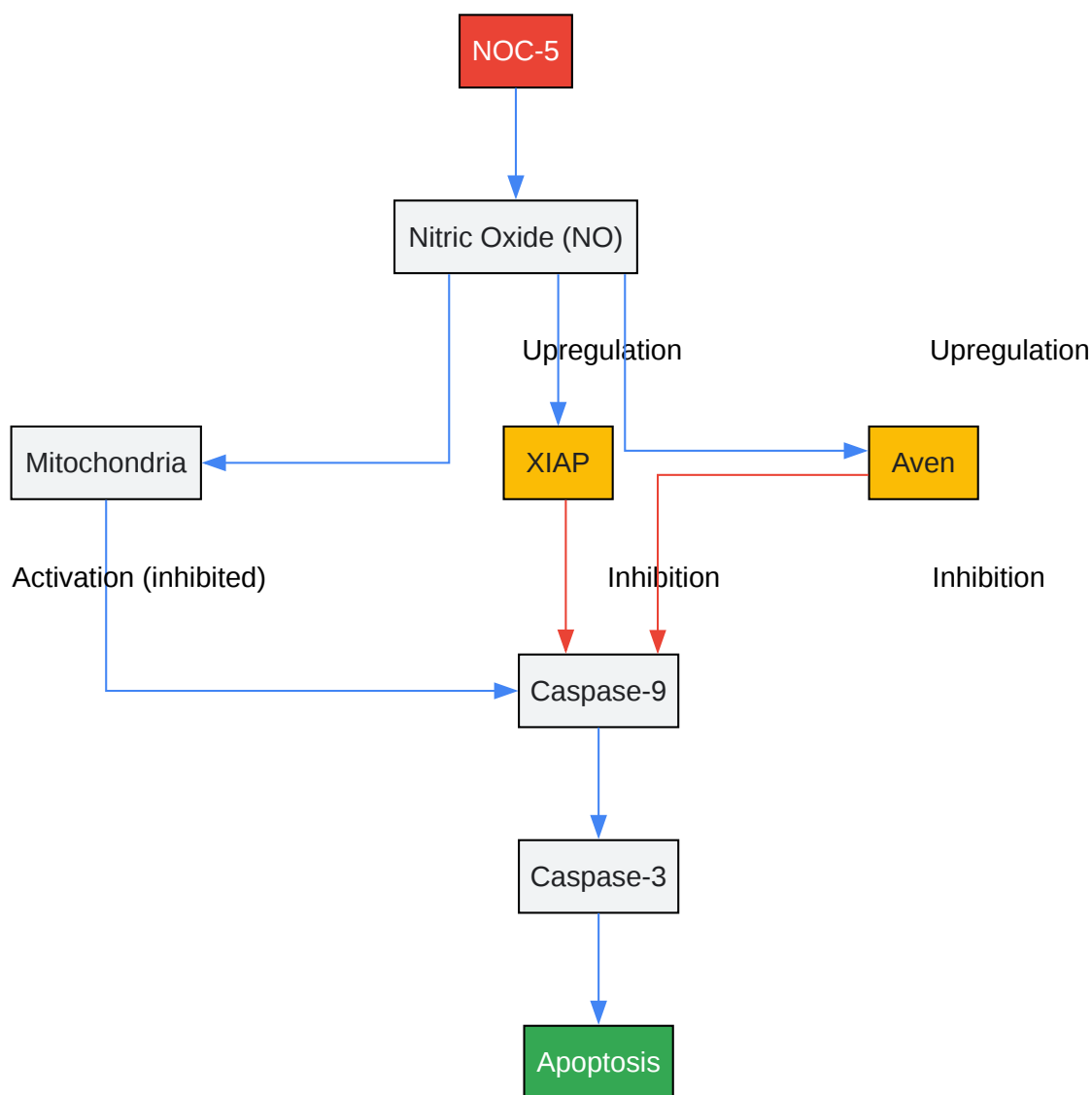
Biological Effects and Research Applications

The ability of **NOC-5** to deliver NO in a controlled manner makes it a valuable tool for investigating the diverse physiological and pathophysiological roles of nitric oxide.

Induction of Apoptosis

Nitric oxide is a known modulator of apoptosis, or programmed cell death. **NOC-5** has been demonstrated to induce apoptosis in a dose-dependent manner in various cell types, including macrophages and Jurkat T-cells.[1][2]

Signaling Pathway for **NOC-5** Induced Apoptosis



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Caption: **NOC-5** releases NO, which upregulates XIAP and Aven, inhibiting Caspase-9 activation and modulating the apoptotic pathway.

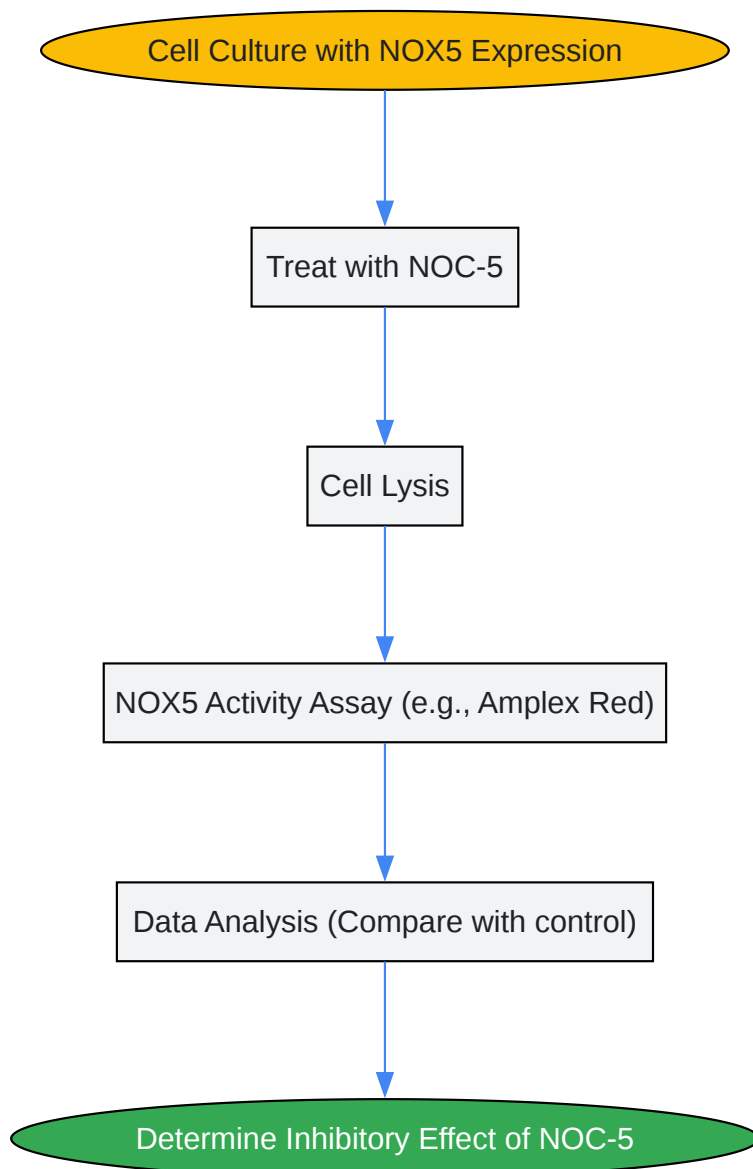
In Jurkat cells, **NOC-5** treatment has been shown to increase the levels of X-linked inhibitor of apoptosis protein (XIAP) and Aven.[3] These proteins are known to inhibit the activity of

caspases, particularly caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. This suggests a complex role for **NOC-5** in apoptosis, where it can both trigger and modulate the cell death machinery.

Modulation of NADPH Oxidase 5 (NOX5)

NADPH oxidase 5 (NOX5) is a calcium-dependent enzyme that generates reactive oxygen species (ROS). Nitric oxide has been shown to inhibit NOX5 activity through S-nitrosylation, a post-translational modification where an NO group is added to a cysteine thiol.[4] This inhibitory effect of NO on NOX5 highlights a potential mechanism for cross-talk between nitric oxide and reactive oxygen species signaling pathways.

Workflow for Investigating **NOC-5** Effects on NOX5 Activity



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Caption: Experimental workflow to determine the inhibitory effect of **NOC-5** on NOX5 activity in cultured cells.

Vasodilation

Nitric oxide is a potent vasodilator, playing a crucial role in the regulation of blood pressure and blood flow. **NOC-5**, by releasing NO, can induce vasodilation in ex vivo and in vivo models. The vasodilatory effect of NO is primarily mediated by the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels and subsequent relaxation.

Anti-Platelet Aggregation

Nitric oxide is an inhibitor of platelet aggregation. By elevating cGMP levels in platelets, NO can interfere with the signaling pathways that lead to platelet activation and aggregation. **NOC-5** can be used to study the anti-platelet effects of NO and to evaluate potential therapeutic strategies for thrombotic disorders.

Experimental Protocols

Preparation of NOC-5 Stock Solution

Caution: **NOC-5** is unstable in acidic and neutral aqueous solutions. Prepare stock solutions immediately before use.

- Weigh the desired amount of **NOC-5** powder in a sterile microcentrifuge tube.
- Add sterile, ice-cold 10 mM NaOH to dissolve the **NOC-5**. A typical stock solution concentration is 10-20 mM.
- Gently vortex to ensure complete dissolution.
- Keep the stock solution on ice and protected from light until use. Dilute the stock solution to the final desired concentration in the experimental buffer or cell culture medium immediately before application.

Quantification of Nitric Oxide Release using the Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (NO_2^-).

Materials:

- Griess Reagent:
 - Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
 - Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
 - Store both solutions at 4°C in the dark. Mix equal volumes of Solution A and Solution B immediately before use.
- Sodium nitrite (NaNO_2) standard solutions (0-100 μM).
- 96-well microplate.
- Microplate reader capable of measuring absorbance at 540 nm.

Protocol:

- Prepare a standard curve by adding 50 μL of each sodium nitrite standard to separate wells of a 96-well plate in triplicate.
- Add 50 μL of your experimental samples (e.g., cell culture supernatant treated with **NOC-5**) to other wells in triplicate.
- Add 50 μL of freshly mixed Griess reagent to all standard and sample wells.
- Incubate the plate at room temperature for 10-15 minutes, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Subtract the absorbance of the blank (0 μM nitrite) from all readings.
- Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
- Determine the nitrite concentration in your samples by interpolating their absorbance values from the standard curve.

Cell Culture Treatment with NOC-5

Protocol:

- Seed cells in appropriate culture vessels and allow them to adhere or reach the desired confluency.
- Prepare a fresh stock solution of **NOC-5** in 10 mM NaOH as described above.
- Dilute the **NOC-5** stock solution to the desired final concentration in pre-warmed, serum-free or complete cell culture medium.
- Remove the existing medium from the cells and replace it with the **NOC-5**-containing medium.
- Incubate the cells for the desired period.
- Following incubation, collect the cell culture supernatant for analysis (e.g., Griess assay) and/or lyse the cells for subsequent analysis (e.g., Western blot).

Western Blot Analysis of Protein Expression

Protocol:

- After treatment with **NOC-5**, wash the cells with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

- Incubate the membrane with the primary antibody of interest (e.g., anti-XIAP, anti-Aven, anti-caspase-3) overnight at 4°C.
- Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

Conclusion

NOC-5 is a versatile and reliable nitric oxide donor that has proven to be an invaluable tool for investigating the multifaceted roles of NO in biology and medicine. Its well-defined chemical properties and predictable NO release kinetics allow for controlled and reproducible experiments. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively utilize **NOC-5** in their studies, from understanding its fundamental characteristics to applying it in various experimental settings. The provided protocols and signaling pathway diagrams serve as a starting point for designing and interpreting experiments aimed at elucidating the complex and dynamic signaling networks involving nitric oxide.

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References

- 1. researchgate.net [researchgate.net]
- 2. NOC, a nitric-oxide-releasing compound, induces dose dependent apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric oxide donor NOC-5 increases XIAP and Aven level in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric Oxide reduces NADPH oxidase 5 (Nox5) activity by reversible S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
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